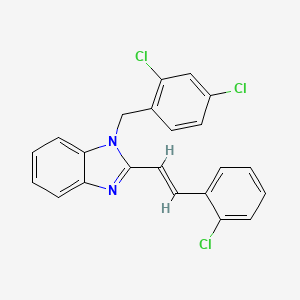

2-(2-chlorostyryl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(2-chlorostyryl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of this compound, they offer insights into related chemical reactions. For instance, the synthesis of pyrido[1,2-a]benzimidazole derivatives through a one-pot, four-component reaction suggests a possible synthetic route for related benzimidazole compounds . This method involves the use of chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine, which could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be extensively characterized using techniques such as X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis . For example, the study of 2-chloromethyl-1H-benzimidazole hydrochloride provides detailed structural information, including crystallographic data and optimized geometrical structures obtained through DFT calculations . These techniques could be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of benzimidazole derivatives can be inferred from the studies on related compounds. The formation of polysubstituted benzenes followed by substitution and annulation reactions indicates the potential for complex chemical transformations involving benzimidazole derivatives . These reactions could be relevant to the chemical behavior of this compound under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be predicted based on their molecular structure and substituents. The presence of chloro groups and the benzimidazole core likely contribute to the compound's lipophilicity, electronic properties, and potential biological activity. Techniques such as DFT and TD-DFT calculations can help in understanding the electronic transitions and vibrational frequencies, which are crucial for elucidating the compound's properties .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Benzimidazole derivatives, including compounds similar to 2-(2-chlorostyryl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole, have been extensively studied for their potent antimicrobial properties. For instance, novel 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives demonstrated significant in vitro antibacterial activity against various bacterial strains and antifungal activity against C. albicans, highlighting the potential of benzimidazole compounds in combating microbial infections (Göker, Alp, & Yıldız, 2005). Moreover, a study on N,2,6-trisubstituted 1H-benzimidazole derivatives revealed potent antibacterial compounds against MSSA and MRSA, as well as significant antimicrobial activities against E. coli and S. faecalis. Additionally, these compounds exhibited cytotoxic effects on various cancer cells, underscoring the multifaceted applications of benzimidazole derivatives in medical research (Pham et al., 2022).

Anticancer Properties

The synthesis of new benzimidazole-1,2,3-triazole hybrids has been explored, with some derivatives demonstrating effective inhibitory activity against mushroom tyrosinase. These findings suggest the potential application of benzimidazole derivatives in the cosmetics, medicine, and food industry. Furthermore, molecular docking analysis indicated that these compounds could serve as promising candidates for various applications, providing insights into their potential as medicinal compounds (Mahdavi et al., 2018).

Synthesis and Characterization

The synthesis and characterization of benzimidazole derivatives are pivotal in exploring their potential applications. Studies have described the synthesis of various benzimidazole compounds, elucidating their structural and chemical properties. For instance, research on the synthesis of 1,2 disubstituted benzimidazoles using sodium acetate as a catalyst showcased an efficient and easy method, producing products with good yield. Such research contributes to understanding the chemical nature and potential applications of these compounds in various fields (S. A. et al., 2019).

Bioactivity and Molecular Structure

The bioactivity and molecular structure of benzimidazole derivatives are of significant interest due to their potential therapeutic applications. For example, the synthesis and molecular modeling of new polynuclear heterocyclic compounds containing benzimidazole derivatives revealed their antimicrobial activity against several pathogenic bacterial strains, highlighting the therapeutic potential of these compounds (Bassyouni et al., 2012).

Propiedades

IUPAC Name |

2-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(2,4-dichlorophenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl3N2/c23-17-11-9-16(19(25)13-17)14-27-21-8-4-3-7-20(21)26-22(27)12-10-15-5-1-2-6-18(15)24/h1-13H,14H2/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTKDGIJIUIWIN-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2505142.png)

![2-{[(5-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2505145.png)

![N-[[(1S,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]prop-2-enamide](/img/structure/B2505148.png)

![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4aH-quinazolin-1-ium-2,4-dione](/img/structure/B2505151.png)

![N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride](/img/structure/B2505152.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone](/img/structure/B2505155.png)

![6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2505158.png)

![1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2505159.png)

![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2505161.png)